N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

Catalog No.
S3314396
CAS No.
1246298-58-7
M.F
C42H81NO2
M. Wt
632.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

CAS Number

1246298-58-7

Product Name

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

IUPAC Name

(Z)-N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide

Molecular Formula

C42H81NO2

Molecular Weight

632.1 g/mol

InChI

InChI=1S/C42H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,36,38,40-41,44H,4-17,20-35,37,39H2,1-3H3,(H,43,45)/b19-18-,38-36+/t40-,41+/m0/s1

InChI Key

FZEIPTFJIHXKQL-OSHZVMBRSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

Here are some areas of scientific research where N-nervonyl-sphinganine is being studied:

Sphingolipid metabolism

Researchers are investigating the role of N-nervonyl-sphinganine in the biosynthesis and degradation of sphingolipids within cells. This research helps to understand how sphingolipid levels are maintained and how disruptions in this process can lead to diseases. Source: Sphingolipid metabolism and signaling in disease, Hannun and Obeid, 2008:

Cellular signaling

N-nervonyl-sphinganine, along with other sphingolipids, is involved in various cellular signaling pathways. Researchers are studying how these molecules interact with other cellular components to regulate processes like cell growth, differentiation, and survival. Source: Sphingolipids in cell signaling, Simons and Toomre, 2000:

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is a specialized sphingolipid, specifically categorized as a ceramide. Its structure features a long-chain fatty acid, 15Z-tetracosenoyl, linked to a sphingoid base known as 1-deoxysphing-4-enine. Sphingolipids are vital components of cellular membranes and play significant roles in various biological processes, including cell signaling, growth regulation, differentiation, and apoptosis. The unique configuration of the fatty acid chain contributes to the compound's distinct biophysical properties and biological functions.

  • Oxidation: Hydroxyl groups in the sphingoid base can be oxidized to form ketones or aldehydes.
  • Reduction: Double bonds in the fatty acid chain may be reduced to yield saturated compounds.
  • Substitution: The amide bond can undergo hydrolysis under acidic or basic conditions, releasing the fatty acid and sphingoid base.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
  • Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under high pressure.
  • Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Major Products Formed

  • Oxidation: Formation of ketones or aldehydes.
  • Reduction: Generation of saturated fatty acid chains.
  • Substitution: Liberation of the fatty acid and sphingoid base.

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine exerts its biological effects primarily through its incorporation into cellular membranes. This integration influences membrane fluidity and modulates various signaling pathways. The compound interacts with key molecular targets, such as protein kinases and phosphatases, which are crucial for regulating cell growth, differentiation, and apoptosis. Notably, it is involved in the sphingomyelinase and ceramide signaling pathways, which are essential for cellular communication and response mechanisms.

The synthesis of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine typically involves the acylation of a sphingoid base with a long-chain fatty acid. The process often employs coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the fatty acid and the sphingoid base. This reaction is generally conducted in organic solvents such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up while optimizing conditions for higher yields and purity. Techniques such as column chromatography and crystallization are commonly used for purification purposes.

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine has several applications in research and industry:

  • Cell Biology Research: Used to study membrane dynamics and cell signaling pathways.
  • Pharmaceutical Development: Investigated for potential therapeutic roles in diseases linked to sphingolipid metabolism.
  • Biotechnology: Employed in developing lipid-based drug delivery systems due to its biocompatibility.

Research on N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine has focused on its interactions with various proteins involved in cellular signaling. Studies indicate that this compound can modulate the activity of specific kinases and phosphatases, thereby influencing critical cellular processes such as apoptosis and cell proliferation. These interactions highlight its potential role as a bioactive lipid in therapeutic applications.

Similar Compounds

  • N-(15Z-tetracosenoylsphinganine): A dihydroceramide similar in structure but lacking the double bond in the sphingoid base.
  • N-(15Z-tetracosenoylsphingosine): A ceramide with an analogous fatty acid chain but differing in its sphingoid base structure.

Uniqueness

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is distinguished by its specific combination of a long-chain fatty acid with a sphingoid base that contains a double bond. This unique structural feature confers distinct biophysical properties and biological activities that set it apart from other similar compounds, making it valuable for both research purposes and potential industrial applications.

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) Mutational Links

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is directly linked to HSAN1, a rare autosomal-dominant neuropathy caused by mutations in the serine-palmitoyltransferase (SPT) subunits SPTLC1 or SPTLC2. These mutations alter SPT’s substrate specificity, favoring the condensation of alanine or glycine with palmitoyl-CoA over serine, thereby producing 1-deoxysphinganine (1-deoxySA) and its acylated derivatives, including N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine [4] [6]. The C24:1 acyl chain in this compound enhances its lipophilicity, promoting integration into lipid rafts and disrupting membrane fluidity in sensory neurons [1] [7].

HSAN1-associated SPTLC1 mutations (e.g., C133W, V144D) increase the catalytic efficiency of alanine utilization by 20–30%, leading to a 5- to 10-fold elevation in plasma 1-deoxySL levels [5] [6]. Transgenic mouse models expressing mutant SPTLC1 exhibit preferential accumulation of C24:1 1-deoxyceramide in dorsal root ganglia, correlating with progressive axonal loss and thermal hypoalgesia [6] [7]. Notably, the nervonoyl (24:1) acyl chain may exacerbate toxicity by facilitating mitochondrial localization, as demonstrated by alkyne-tagged 1-deoxySA analogs [7].

Diabetic Peripheral Neuropathy Associated with Plasma Elevation

Elevated plasma levels of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine are observed in type 2 diabetes mellitus (T2DM) patients, where hyperglycemia and dyslipidemia drive aberrant SPT activity. In diabetic rats, plasma 1-deoxySL concentrations increase 3-fold, with C24:1 species constituting 40% of the total 1-deoxySL pool [5]. This elevation correlates with mechanical allodynia and reduced nerve conduction velocity (NCV), hallmarks of diabetic peripheral neuropathy (DPN) [5] [6].

The compound’s neurotoxicity arises from its resistance to degradation by sphingosine-1-phosphate lyase, enabling sustained activation of pro-apoptotic pathways. In vitro, N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine induces insulin receptor substrate 53 (IRS53) phosphorylation, impairing insulin signaling in sensory neurons [6]. Clinical studies demonstrate that oral L-serine supplementation reduces plasma 1-deoxySLs by 60% in T2DM patients, concomitantly improving NCV by 15% [5]. These findings position C24:1 1-deoxyceramide as both a biomarker and a therapeutic target for DPN.

Mitochondrial Disorder-Induced Serine Deficiency Pathways

Serine deficiency, as seen in mitochondrial disorders like 3-phosphoglycerate dehydrogenase (PHGDH) deficiency, exacerbates 1-deoxySL synthesis. Under serine-limiting conditions, SPT shifts toward alanine, producing N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine at rates exceeding 50 pmol/mg protein/hour in neuronal cells [4] [8]. This compound preferentially localizes to mitochondrial membranes, where it inhibits complex III activity and reduces ATP synthesis by 40% [7] [8].

Mitochondrial cristae remodeling induced by C24:1 1-deoxyceramide precedes axonal degeneration in primary sensory neurons. Ultrastructural analyses reveal swollen mitochondria with fragmented cristae within 6 hours of exposure, accompanied by a 2.5-fold increase in reactive oxygen species (ROS) [7]. The nervonoyl acyl chain’s double bond (15Z) may enhance membrane peroxidation, further compromising mitochondrial integrity. Pharmacological inhibition of ceramide synthase (e.g., fumonisin B1) blocks mitochondrial uptake of 1-deoxySA, rescuing ATP production and neurite outgrowth [7].

Axon Degeneration Mechanisms in Peripheral Nervous System

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine disrupts axonal cytoskeletal architecture through N-methyl-D-aspartate receptor (NMDAR)-dependent mechanisms. In aged dorsal root ganglion neurons, this compound reduces GluN2B subunit expression by 70%, impairing calcium influx and destabilizing microtubule-associated proteins [6] [7]. Patch-clamp recordings show irreversible depolarization of membrane potential (−45 mV to −20 mV) within 30 minutes of treatment, concomitant with Rac1 inactivation and ezrin mislocalization [6].

The C24:1 acyl chain facilitates deeper penetration into axonal membranes, where it sequesters cholesterol and disrupts lipid raft signaling. This leads to caspase-3 activation and cleavage of the neuroprotective protein p35 into pro-apoptotic p25, triggering Wallerian-like degeneration [6] [7]. In vivo, intraperitoneal administration of C24:1 1-deoxyceramide in mice induces a 50% reduction in intraepidermal nerve fiber density within 14 days, replicating the dying-back neuropathy seen in HSAN1 and DPN [5] [7].

XLogP3

17.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

631.62673083 g/mol

Monoisotopic Mass

631.62673083 g/mol

Heavy Atom Count

45

Wikipedia

(Z)-N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide

Use Classification

Lipids -> Sphingolipids [SP] -> Other Sphingolipids [SP00]

Dates

Modify: 2023-08-19

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